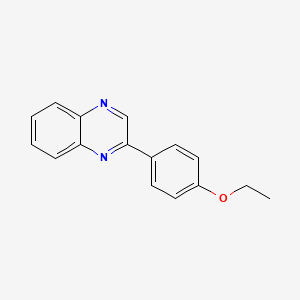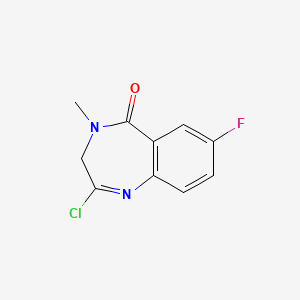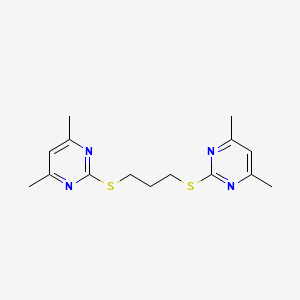
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a compound that belongs to the class of acyl hydrazides. This compound is characterized by the presence of a propionic acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide linkage. Acyl hydrazides are known for their versatility in synthetic chemistry and their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of propionic acid hydrazide with 5-nitrofurfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazide moiety can also form covalent bonds with biological targets, further enhancing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propionic acid hydrazide
- 5-Nitrofurfural
- Acyl hydrazides
Uniqueness
Propionic acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to the presence of both the propionic acid and 5-nitrofurfural moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3777-12-6 |
|---|---|
Formule moléculaire |
C8H10N4O4 |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]propanamide |
InChI |
InChI=1S/C8H10N4O4/c1-2-6(13)10-11-8(9)5-3-4-7(16-5)12(14)15/h3-4H,2H2,1H3,(H2,9,11)(H,10,13) |
Clé InChI |
RUIRHLWWAQSVOQ-UHFFFAOYSA-N |
SMILES isomérique |
CCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
SMILES canonique |
CCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

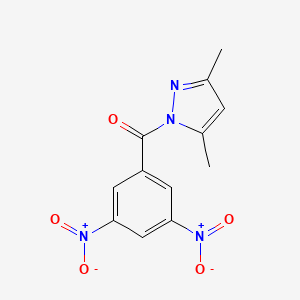
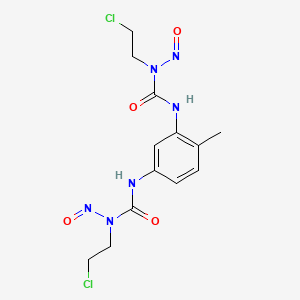
![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)
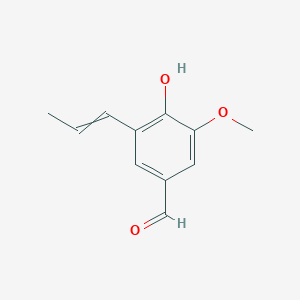

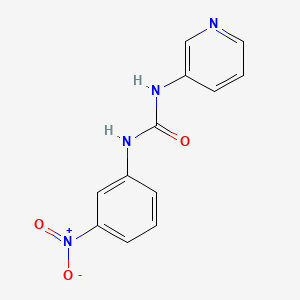
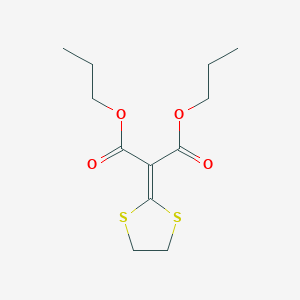
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
